2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound primarily used in peptide synthesis and related chemical research. This compound features a unique structure that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely recognized for its role as a protective group in solid-phase peptide synthesis. The molecular formula is , and it has a molecular weight of approximately 449.5 g/mol. The compound is not intended for therapeutic or veterinary use and is strictly for non-human research purposes.
This compound can be classified under several categories:
The synthesis of 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid typically involves several key steps:
The molecular structure of 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid can be described as follows:
C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O
The structure features a biphenyl moiety linked to a carboxylic acid and an amine component protected by an Fmoc group, which contributes to its bulky nature and influences its reactivity during peptide synthesis .
The primary chemical reactions involving this compound include:
These reactions are essential for constructing complex peptides that can be used in various biochemical applications.
The mechanism of action for 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid primarily revolves around its role as a building block in peptide synthesis:
The physical and chemical properties of 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid include:
These properties are crucial for its handling and application in laboratory settings .
The primary applications of 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid include:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2